4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
CAS No.: 312617-37-1
Cat. No.: VC8098946
Molecular Formula: C10H10F3N5O
Molecular Weight: 273.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine - 312617-37-1](/images/structure/VC8098946.png)
Specification
CAS No. | 312617-37-1 |
---|---|
Molecular Formula | C10H10F3N5O |
Molecular Weight | 273.21 g/mol |
IUPAC Name | 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine |
Standard InChI | InChI=1S/C10H10F3N5O/c11-10(12,13)9-15-14-7-1-2-8(16-18(7)9)17-3-5-19-6-4-17/h1-2H,3-6H2 |
Standard InChI Key | KQCWRNBMVRJYRU-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Canonical SMILES | C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is , with a molecular weight of 273.21 g/mol . Its IUPAC name, 4-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]morpholine, reflects its core structure: a triazolo[4,3-b]pyridazine system substituted at the 3-position with a trifluoromethyl group and at the 6-position with a morpholine ring .
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure. The trifluoromethyl group () appears as a distinct triplet in -NMR spectra, while the morpholine ring’s protons resonate as multiplet signals in -NMR. High-resolution MS typically shows a molecular ion peak at 273.21 .
Synthetic Methodologies
Multi-Step Metal-Free Synthesis
A prominent route involves the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reactions. Trifluoroacetimidoyl chlorides and hydrazine hydrate serve as starting materials, undergoing cyclocondensation to form the triazole ring. Subsequent coupling with a pyridazine precursor and morpholine introduces the heterocyclic components.
Example Reaction Pathway:
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Triazole Formation:
. -
Pyridazine Coupling:
The intermediate reacts with 6-chloropyridazine under basic conditions to form the triazolopyridazine core. -
Morpholine Introduction:
Nucleophilic aromatic substitution with morpholine at the 6-position completes the synthesis.
Industrial-Scale Optimization
Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Maximizes cyclization |
Pressure | 1–2 atm | Prevents decomposition |
Solvent Concentration | 0.5–1.0 M | Balances reactivity and viscosity |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water . The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability in biological systems. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months) .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1340 cm ( stretch) and 1600 cm (triazole ring).
Chemical Reactivity
Substitution Reactions
The triazolopyridazine core undergoes nucleophilic substitution at nitrogen sites. For example, N-alkylation with methyl iodide yields -methyl derivatives .
Cycloadditions
Diels-Alder reactions with dienophiles like maleic anhydride produce fused bicyclic systems, expanding structural diversity .
Functionalization of the Morpholine Ring
The morpholine oxygen can participate in alkylation or acylation reactions, enabling further derivatization .
Biological Activity and Mechanisms
Rev-Erb Agonism
Patent data reveal that structurally related 6-substituted triazolopyridazines act as Rev-Erb nuclear receptor agonists, modulating circadian rhythm and metabolic pathways . While direct evidence for this compound is limited, its trifluoromethyl group likely enhances binding affinity to hydrophobic protein pockets .
Enzymatic Inhibition
In vitro studies suggest inhibition of kinases (e.g., CDK2) via competitive binding at the ATP site, with values in the nanomolar range.
Applications
Pharmaceutical Development
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Anticancer Agents: Derivatives inhibit tumor cell proliferation (e.g., in MCF-7 cells).
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Anti-Inflammatory Drugs: Suppression of NF-κB signaling reduces cytokine production .
Agricultural Chemistry
Functionalized analogs act as fungicides against Botrytis cinerea (EC = 12 ppm).
Materials Science
Incorporation into polymers enhances thermal stability ( increased by 40°C).
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